

Application Note: Mass Spectrometry

Fragmentation Analysis of 2"-O-β-L-galactopyranosylorientin

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Compound of Interest

Compound Name: 2"-O-beta-L-galactopyranosylorientin

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Audience: Researchers, scientists, and drug development professionals.

Introduction 2"-O-β-L-galactopyranosylorientin is a flavone C,O-diglycoside, a class of natural products exhibiting a wide range of pharmacological activities. Structurally, it consists of a luteolin aglycone, a C-glycosidically linked glucose moiety at position 8, and an O-glycosidically linked galactose at the 2" position of the glucose. Accurate structural characterization is paramount for research and development, and tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. This document outlines the characteristic fragmentation patterns of 2"-O-β-L-galactopyranosylorientin observed in negative ion electrospray ionization mass spectrometry and provides a detailed protocol for its analysis.

Molecular Structure and Fragmentation Principles The fragmentation of C,O-diglycosyl flavonoids like 2"-O-β-L-galactopyranosylorientin is a multi-step process. In negative ion mode, the initial and most facile fragmentation is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the terminal sugar moiety. Subsequent fragmentation involves characteristic cross-ring cleavages of the inner C-linked sugar, which are diagnostic for C-glycosides.

- **Initial O-glycosidic Cleavage:** The bond between the galactose and the glucose (a 2"-O-linkage) is the most labile. This results in the loss of a hexose unit (Galactose, 162.05 Da).

- **C-glycoside Fragmentation:** Following the loss of the outer sugar, the remaining C-glycosylflavone (Orientin) undergoes further fragmentation. This process is characterized by cross-ring cleavages of the C-linked glucose, leading to key neutral losses of 90.03 Da ($C_3H_6O_3$) and 120.04 Da ($C_4H_8O_4$). Additional water losses (18.01 Da) are also commonly observed.

Quantitative Data Summary

The fragmentation of 2"-O- β -L-galactopyranosylorientin ($[M-H]^-$ at m/z 609.1461) in negative ion mode produces a series of diagnostic ions. The table below summarizes the key fragment ions, their proposed structures, and the characteristic neutral losses from the precursor ion. This data is compiled based on established fragmentation patterns for C,O-diglycosylflavones.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Identity
609.1461	447.0933	162.0528	$[M-H - \text{Galactose}]^-$ (Orientin)
609.1461	429.0827	180.0634	$[M-H - \text{Galactose} - H_2O]^-$
609.1461	357.0565	252.0896	$[M-H - \text{Galactose} - 90]^-$
609.1461	327.0460	282.1001	$[M-H - \text{Galactose} - 120]^-$
447.0933	429.0827	18.0106	$[M-H - 162 - 18]^-$
447.0933	357.0565	90.0368	$[M-H - 162 - 90]^-$ ($^0,^3X^-$ Fragment)
447.0933	327.0460	120.0474	$[M-H - 162 - 120]^-$ ($^0,^2X^-$ Fragment)
447.0933	285.0405	162.0528	$[Aglycone-H]^-$ (Luteolin)

Experimental Protocols

This section provides a detailed methodology for the analysis of 2"-O- β -L-galactopyranosylorientin using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from Plant Material)

- Extraction: Weigh 1.0 g of powdered plant material (e.g., from Trollius or Lophatherum species) and add 20 mL of 80% methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.22 μ m syringe filter into an LC vial for analysis.

2. Liquid Chromatography (LC) Parameters

- LC System: Agilent 1290 Infinity II UHPLC system or equivalent.
- Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[1\]](#)
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 40% B
 - 15-18 min: Linear gradient from 40% to 95% B
 - 18-20 min: Hold at 95% B

- 20-21 min: Return to 5% B
- 21-25 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters

- Mass Spectrometer: Agilent 6545 Q-TOF MS system or equivalent high-resolution mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Drying Gas (N₂) Flow: 8 L/min.
- Drying Gas Temperature: 325 °C.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Skimmer Voltage: 65 V.
- Acquisition Mode: MS/MS (Targeted or Data-Dependent).
- Precursor Ion for MS/MS:m/z 609.146
- Collision Energy: Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Visualizations

Experimental Workflow The following diagram illustrates the complete workflow from sample preparation to data analysis for the characterization of 2"-O-β-L-galactopyranosylorientin.



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Workflow for LC-MS/MS analysis.

Fragmentation Pathway of 2"-O-β-L-galactopyranosylorientin The diagram below details the sequential fragmentation of the precursor ion $[M-H]^-$ of 2"-O-β-L-galactopyranosylorientin.

Proposed MS/MS fragmentation pathway.

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References

- 1. Characterization of aromatic glycosides in the extracts of Trollius species by ultra high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry [agris.fao.org]
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